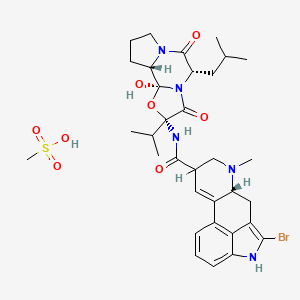

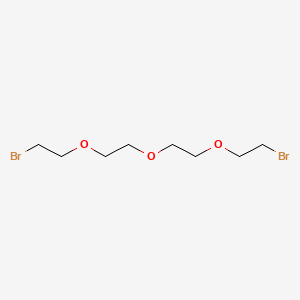

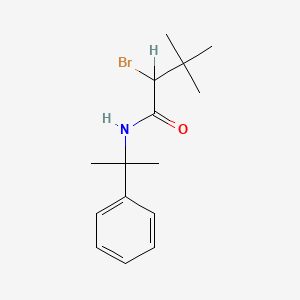

![molecular formula C20H27N5O3 B1667957 (2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol CAS No. 1092443-55-4](/img/structure/B1667957.png)

(2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol

描述

BS-194 是一种有效且选择性的细胞周期蛋白依赖性激酶 (CDK) 抑制剂。它以其抑制 CDK2、CDK1、CDK5、CDK7 和 CDK9 的能力而闻名,其效力各不相同。 该化合物已显示出在抑制癌细胞增殖方面具有巨大潜力,使其成为癌症研究中的宝贵工具 .

准备方法

合成路线和反应条件

BS-194 的合成涉及制备 (2S,3S)-3-[(3-异丙基-7-(苄基氨基)吡唑并[1,5-a]嘧啶-5-基)氨基]-1,2,4-丁三醇。合成路线通常包括以下步骤:

吡唑并[1,5-a]嘧啶核的形成: 这涉及在受控条件下使适当的起始原料反应以形成核心结构。

取代反应: 通过取代反应引入异丙基和苄基氨基。

最终组装: 将核心结构与丁三醇部分偶联以形成最终化合物.

工业生产方法

BS-194 的工业生产可能涉及优化合成路线以确保高产率和纯度。这可能包括:

扩大反应条件: 确保反应可以在更大规模上进行,而不会影响产品质量。

纯化技术: 利用结晶、色谱和重结晶等方法来达到所需的纯度.

化学反应分析

反应类型

BS-194 经历了几种类型的化学反应,包括:

氧化: 该化合物可以发生氧化反应,特别是在异丙基处。

还原: 还原反应可以发生在分子中的各种官能团。

常用试剂和条件

氧化: 可以使用高锰酸钾或三氧化铬等常见的氧化剂。

还原: 通常使用氢化铝锂或硼氢化钠等还原剂。

主要产品

这些反应形成的主要产物取决于所用条件和试剂。 例如,异丙基的氧化可能会产生酮或醛,而取代反应可以引入各种官能团 .

科学研究应用

BS-194 具有广泛的科学研究应用,包括:

癌症研究: 它用于研究癌细胞增殖的抑制,特别是在乳腺癌和结肠癌中

细胞周期研究: BS-194 在研究细胞周期中很有价值,因为它可以诱导细胞周期在 S 期和 G2/M 期停滞.

药物开发: 该化合物用于开发靶向 CDK 的新型治疗剂

生物学研究: 它被用于各种生物测定中,以了解 CDK 在细胞过程中的作用.

作用机制

BS-194 通过抑制细胞周期蛋白依赖性激酶的活性发挥作用。该化合物与这些激酶的活性位点结合,阻止它们与底物的相互作用。 这种抑制导致参与细胞周期进程的关键蛋白质磷酸化减少,最终导致细胞周期停滞并抑制癌细胞增殖 .

相似化合物的比较

BS-194 在作为 CDK 抑制剂的选择性和效力方面是独一无二的。类似的化合物包括:

罗斯考维汀: 另一种 CDK 抑制剂,但选择性和效力谱不同。

黄嘌呤醇: 一种广谱 CDK 抑制剂,具有不同的作用机制。

BS-194 脱颖而出,因为它对 CDK2、CDK1、CDK5、CDK7 和 CDK9 的高度选择性,使其成为靶向癌症研究中的宝贵工具 .

属性

IUPAC Name |

(2S,3S)-3-[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]butane-1,2,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O3/c1-13(2)15-10-22-25-19(21-9-14-6-4-3-5-7-14)8-18(24-20(15)25)23-16(11-26)17(28)12-27/h3-8,10,13,16-17,21,26-28H,9,11-12H2,1-2H3,(H,23,24)/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIWIRSMQRQYJG-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NC(CO)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)N[C@@H](CO)[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901109905 | |

| Record name | (2S,3S)-3-[[3-(1-Methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-1,2,4-butanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901109905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092443-55-4 | |

| Record name | (2S,3S)-3-[[3-(1-Methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-1,2,4-butanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092443-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3S)-3-[[3-(1-Methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-1,2,4-butanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901109905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of BS-194?

A1: BS-194 functions as a selective and potent inhibitor of cyclin-dependent kinases (CDKs) [, ]. Specifically, it demonstrates high affinity for CDK2, CDK1, CDK5, CDK7, and CDK9, with varying IC50 values [, ]. By inhibiting these kinases, BS-194 disrupts cell cycle progression, induces cell cycle arrest in the S and G2/M phases, and impacts transcriptional regulation [, ].

Q2: How does the structure of BS-194 contribute to its selectivity for CDK2 over CDK1?

A2: Molecular dynamics simulations and free energy calculations suggest that the benzylamino group of BS-194 plays a crucial role in its binding selectivity []. Specifically, the leucine residue at position 83 (Leu83) in CDK2 interacts more favorably with BS-194 compared to the corresponding residue in CDK1 []. This difference in interaction strength contributes to the higher affinity of BS-194 for CDK2.

Q3: What are the downstream effects of BS-194 treatment on gene expression in cancer cells?

A3: Gene microarray analysis of HCT116 cells treated with BS-194 revealed significant changes in the expression of genes primarily involved in cell cycle regulation, apoptosis, and transcriptional processes []. This suggests that BS-194's inhibitory effect on CDKs triggers a cascade of downstream effects, impacting various cellular pathways related to cancer cell survival and proliferation.

Q4: What is the pharmacokinetic profile of BS-194?

A4: BS-194 exhibits favorable pharmacokinetic properties, including oral bioavailability []. In mice, it demonstrates an elimination half-life of 178 minutes after oral administration []. This suggests its potential for oral delivery in clinical settings.

Q5: Has BS-194 demonstrated efficacy in preclinical cancer models?

A5: Yes, BS-194 has shown potent antiproliferative activity against a panel of 60 cancer cell lines in vitro []. Additionally, oral administration of BS-194 resulted in significant tumor growth inhibition in xenograft models of MCF7 and HCT116 cells [, ]. These findings highlight its potential as an anticancer therapeutic agent.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

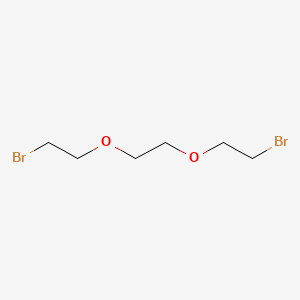

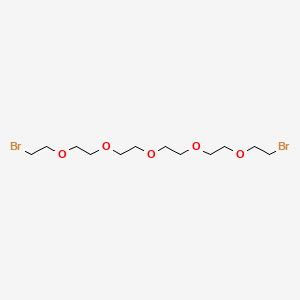

![2-[[3-Bromo-5-chloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1667880.png)